

Application Notes and Protocols for CEF20 Peptide in ELISPOT Assay

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Compound of Interest

Compound Name: CEF20

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Introduction

The Enzyme-Linked Immunospot (ELISPOT) assay is a highly sensitive method for quantifying the frequency of individual cells secreting a specific molecule, such as a cytokine, in vitro.[1] It is a cornerstone technique in immunology, vaccine development, and cancer immunotherapy for assessing antigen-specific T cell responses.[1] The CEF (Cytomegalovirus, Epstein-Barr virus, and Influenza virus) peptide pool is a widely used positive control in these assays.[2] Due to high exposure rates to these viruses in the general population, most individuals possess memory CD8+ T cells that recognize these viral epitopes.[2] The "CEF20" peptide is a specific HLA-A*0201-restricted epitope from the cytomegalovirus pp65 protein (amino acids 495-503). [3] However, the term is often used more broadly to refer to CEF peptide pools that elicit robust T cell responses. This document provides a detailed protocol for using a CEF peptide pool as a positive control in an Interferon-gamma (IFN- γ) ELISPOT assay.

Principle of the ELISPOT Assay

The ELISPOT assay is a sandwich immunoassay performed in a 96-well plate with a membrane-bottom. The membrane is coated with a capture antibody specific for the analyte of interest (e.g., IFN- γ).[4] Immune cells, such as Peripheral Blood Mononuclear Cells (PBMCs), are added to the wells and stimulated with an antigen, in this case, the CEF peptide pool. Activated T cells then secrete IFN- γ , which is immediately captured by the antibodies on the membrane in the vicinity of the secreting cell.[4] After an incubation period, the cells are

washed away, and a biotinylated detection antibody, also specific for IFN- γ , is added.^[5] This is followed by the addition of an enzyme-conjugate (e.g., streptavidin-alkaline phosphatase) and a substrate that precipitates, forming a visible spot at the location of each IFN- γ -secreting cell.^[5] Each spot, therefore, represents a single reactive cell.^[4]

Data Presentation

The results of an ELISPOT assay are typically expressed as Spot Forming Units (SFU) per million cells. The CEF peptide pool, when used as a positive control, is expected to induce a strong response in PBMCs from healthy donors. The following table summarizes typical quantitative data.

Control/Stimulant	Cell Type	Target Analyte	Expected Response Range (SFU/ 10^6 PBMCs)	Notes
Negative Control	PBMCs	IFN- γ	< 10	Unstimulated cells; establishes baseline/background.
CEF Peptide Pool	PBMCs	IFN- γ	50 - >2000	A robust response indicates viable and functional T cells. ^[6] ^[7]
Mitogen (e.g., PHA)	PBMCs	IFN- γ	High, often confluent spots	Polyclonal T cell activator, confirms assay functionality. ^[8]

Signaling Pathway and Experimental Workflow

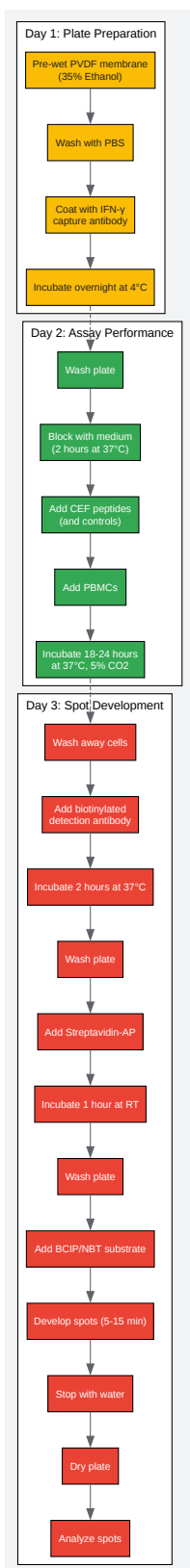
MHC Class I-Mediated CD8+ T Cell Activation

The CEF peptides are exogenous peptides that are presented to CD8+ T cells via the Major Histocompatibility Complex (MHC) class I pathway. The diagram below illustrates the key steps in this process.

Caption: MHC Class I antigen presentation pathway for CEF peptides.

Experimental Workflow for CEF20 ELISPOT Assay

The following diagram outlines the major steps involved in performing the ELISPOT assay.



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